1-acetyl-N-(2,3-dichlorophenyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-acetyl-N-(2,3-dichlorophenyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-7(17)16-5-8(6-16)12(18)15-10-4-2-3-9(13)11(10)14/h2-4,8H,5-6H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUVJISAGAPFEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-acetyl-N-(2,3-dichlorophenyl)azetidine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dichloroaniline and azetidine-3-carboxylic acid.
Acetylation: The 2,3-dichloroaniline undergoes acetylation to form 2,3-dichloroacetanilide.
Coupling Reaction: The azetidine-3-carboxylic acid is then coupled with the 2,3-dichloroacetanilide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-acetyl-N-(2,3-dichlorophenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-acetyl-N-(2,3-dichlorophenyl)azetidine-3-carboxamide has diverse scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(2,3-dichlorophenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparison with Similar Compounds
1-acetyl-N-(2,3-dichlorophenyl)azetidine-3-carboxamide can be compared with other similar compounds, such as:
Azetidine-3-carboxylic acid: A precursor in the synthesis of the target compound.
2,3-dichloroacetanilide: Another precursor used in the synthesis.
Other azetidine derivatives: Compounds with similar ring structures but different substituents, which may exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Biological Activity
1-acetyl-N-(2,3-dichlorophenyl)azetidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features an azetidine ring, which is known for its ability to interact with biological targets. The presence of the acetyl and dichlorophenyl groups contributes to its unique properties and potential efficacy in various biological applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, potentially offering a new avenue for antibiotic development. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Antiviral Activity
In addition to its antibacterial properties, the compound has shown promise as an antiviral agent. Studies are ongoing to evaluate its efficacy against viral pathogens, with initial results indicating potential inhibitory effects on viral replication.
The biological activity of this compound is attributed to its interaction with specific molecular targets within microorganisms. The azetidine ring structure allows it to bind effectively to enzymes or receptors involved in critical biological processes. This binding may inhibit essential functions such as protein synthesis or metabolic pathways in microbial cells.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of azetidine compounds, including this compound. The results demonstrated that this compound exhibited superior activity compared to traditional antibiotics like ciprofloxacin, particularly against Gram-positive bacteria.
Table 2: Comparative Efficacy Against Bacterial Strains
Research on Antiviral Potential
Another study focused on the antiviral potential of the compound against influenza virus strains. The findings suggested that it could reduce viral titers significantly in vitro, indicating a need for further exploration in vivo.
Q & A
Q. How should researchers handle batch-to-batch variability in physicochemical properties?
- Methodological Answer : Perform quality-by-design (QbD) studies to define critical material attributes (CMAs). Statistical process control (SPC) monitors variability, while multivariate analysis (e.g., PCA) correlates raw material properties with final product quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
